2-(2-ISOBUTOXYETHOXY)ETHANOL
Overview
Description
2-(2-ISOBUTOXYETHOXY)ETHANOL is an organic compound that belongs to the family of glycol ethers. It is a colorless liquid with a low odor and high boiling point. This compound is primarily used as a solvent in various industrial applications, including paints, varnishes, household detergents, and textile processing .
Preparation Methods
2-(2-ISOBUTOXYETHOXY)ETHANOL is synthesized through the reaction of ethylene oxide and n-butanol in the presence of an alkaline catalyst . The reaction typically involves the following steps:
Feeding: Measured amounts of diethylene glycol and n-butanol are added to a reaction kettle.
Stirring: The mixture is stirred to ensure thorough mixing of the raw materials.
Heating: The reaction kettle is heated, and the reaction temperature is maintained between 120-150°C.
Chemical Reactions Analysis
2-(2-ISOBUTOXYETHOXY)ETHANOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-ISOBUTOXYETHOXY)ETHANOL has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of diethylene glycol monoisobutyl ether involves its ability to form hydrogen bonds and interact with various molecular targets. It acts as a solvent, enhancing the solubility and stability of other compounds. In biological systems, it can penetrate cell membranes and enhance the absorption of drugs .
Comparison with Similar Compounds
2-(2-ISOBUTOXYETHOXY)ETHANOL is similar to other glycol ethers, such as diethylene glycol monobutyl ether and diethylene glycol monoethyl ether. it has unique properties that make it suitable for specific applications:
Diethylene glycol monobutyl ether: Used as a solvent in paints and varnishes, with a higher boiling point and lower volatility.
Diethylene glycol monoethyl ether: Used as a solubilizer in pharmaceutical formulations, with a lower boiling point and higher volatility.
These compounds share similar chemical structures but differ in their physical properties and specific applications.
Properties
IUPAC Name |
2-[2-(2-methylpropoxy)ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-8(2)7-11-6-5-10-4-3-9/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTIFIMHZHDNQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066438 | |
Record name | 2-(2-(2-Methylpropoxy)ethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18912-80-6 | |
Record name | Diethylene glycol monoisobutyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18912-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-(2-(2-methylpropoxy)ethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018912806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-[2-(2-methylpropoxy)ethoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(2-(2-Methylpropoxy)ethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(2-methylpropoxy)ethoxy]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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